2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide
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Overview
Description
2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide is a chemical compound known for its role as a carbonic anhydrase inhibitor. This compound is commonly used in the treatment of glaucoma, a condition characterized by increased intraocular pressure that can lead to optic nerve damage and vision loss .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide involves several steps. One common method includes the reaction of 2-aminothiophenol with chloroacetyl chloride to form 2-chloro-N-(2-mercaptophenyl)acetamide. This intermediate is then cyclized with sulfur to produce the thieno[3,2-E][1,2]thiazine ring system.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the parent compound .
Scientific Research Applications
2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide has several scientific research applications:
Chemistry: Used as a model compound in studies of carbonic anhydrase inhibition.
Biology: Investigated for its effects on cellular processes involving carbonic anhydrase.
Medicine: Primarily used in the treatment of glaucoma to reduce intraocular pressure.
Industry: Employed in the development of new pharmaceuticals targeting carbonic anhydrase
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme carbonic anhydrase, specifically the type II isoform found in the ciliary body of the eye. This inhibition reduces the production of bicarbonate ions, leading to decreased secretion of aqueous humor and, consequently, lower intraocular pressure. The molecular targets include the active site of carbonic anhydrase, where the compound binds and prevents the enzyme from catalyzing the hydration of carbon dioxide .
Comparison with Similar Compounds
Similar Compounds
Brinzolamide: Another carbonic anhydrase inhibitor with a similar structure and mechanism of action.
Dorzolamide: A sulfonamide derivative used in the treatment of glaucoma.
Acetazolamide: A systemic carbonic anhydrase inhibitor used for various medical conditions
Uniqueness
2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide is unique due to its specific structural features, such as the thieno[3,2-E][1,2]thiazine ring system and the 3-methoxypropyl group. These features contribute to its high affinity and selectivity for carbonic anhydrase, making it an effective treatment for glaucoma .
Properties
IUPAC Name |
2-(3-methoxypropyl)-1,1-dioxothieno[3,2-e]thiazine-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S3/c1-17-6-2-4-12-5-3-8-7-9(19(11,13)14)18-10(8)20(12,15)16/h3,5,7H,2,4,6H2,1H3,(H2,11,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRXWXADWNHGER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=CC2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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